6-Chloro-5-nitropicolinic acid

Description

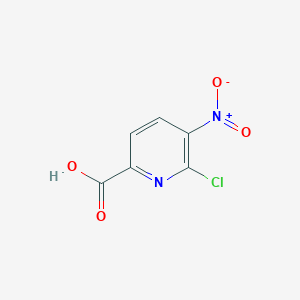

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPMXUCWDZXMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361038 | |

| Record name | 6-chloro-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353277-27-7 | |

| Record name | 6-chloro-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 6-Chloro-5-nitropicolinic Acid

CAS Number: 353277-27-7

Synonyms: 6-chloro-5-nitro-2-pyridinecarboxylic acid

This technical guide provides a comprehensive overview of 6-Chloro-5-nitropicolinic acid, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document collates available physicochemical data, discusses its synthetic relevance, and explores the biological context of related compounds.

Physicochemical Properties

This compound is a solid organic compound. Its structure, characterized by a pyridine ring substituted with a chloro, a nitro, and a carboxylic acid group, makes it a versatile intermediate in organic synthesis. The physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₂O₄ | [1] |

| Molecular Weight | 202.55 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically >96-98% | [2] |

| InChI Key | WMPMXUCWDZXMEW-UHFFFAOYSA-N | |

| SMILES | ClC1=C(C=CC(=N1)C(=O)O)--INVALID-LINK--[O-] | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis and Reactivity

As an intermediate, this compound is valuable for its reactive sites. The carboxylic acid group can undergo esterification or amidation. The chloro and nitro groups on the pyridine ring activate it for nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. This reactivity is fundamental to its utility in building more complex molecules.

Below is a generalized workflow illustrating the potential use of this compound as a synthetic intermediate.

Applications in Drug Development

This compound serves as a building block in the synthesis of more complex molecules with potential pharmaceutical applications. The presence of chloro and nitro groups is a common feature in many biologically active compounds. Chlorine-containing molecules are prevalent in FDA-approved drugs, highlighting the importance of chlorinated intermediates in medicinal chemistry.[3]

Derivatives of similar structures, such as chloro-nitrobenzoic acids, have been investigated for their antibacterial properties.[4] For instance, certain derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.[4] The biological activity of such compounds is often attributed to the complex interplay of their substituents, which can influence their interaction with biological targets.

Biological Activity and Signaling Pathways

Direct studies on the biological activity or the specific signaling pathways affected by this compound are not extensively documented in publicly available literature. However, the broader class of nitropyridines is known to be synthetically versatile for creating bioactive molecules with applications in anticancer and antiviral research.[5]

The nitro group in such compounds can be crucial for their biological effects. For example, some nitro-containing compounds exert their therapeutic effects through bioreduction of the nitro group, leading to reactive intermediates that can induce cellular damage in target organisms or cells.

It is important to note that while the structural motifs of this compound are present in biologically active molecules, its specific biological role and mechanism of action require further investigation.

Spectroscopic Data

Detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are limited. This information is typically available from commercial suppliers upon request in the form of a Certificate of Analysis.

Safety Information

Based on available safety data, this compound is classified as a warning-level hazard. The following H-statements are associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard precautionary measures, such as wearing appropriate personal protective equipment and working in a well-ventilated area, should be followed when handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its reactivity, stemming from the combination of a carboxylic acid, a chloro group, and a nitro group on a pyridine scaffold, allows for diverse chemical transformations. While specific biological data for this compound is sparse, the prevalence of its structural features in known bioactive molecules suggests its utility in the development of new pharmaceutical agents. Further research into its synthesis, reactivity, and biological properties is warranted to fully explore its potential.

References

An In-depth Technical Guide on 6-chloro-5-nitro-2-pyridinecarboxylic acid and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth experimental data for 6-chloro-5-nitro-2-pyridinecarboxylic acid is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of its known properties and draws on data from closely related analogs to offer insights into its potential characteristics and applications.

Introduction

6-chloro-5-nitro-2-pyridinecarboxylic acid is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of a carboxylic acid group, a nitro group, and a chlorine atom on the pyridine ring suggests that this molecule could serve as a versatile intermediate in the synthesis of novel therapeutic agents. This guide summarizes the available physicochemical properties and explores the potential biological significance of this compound class.

Physicochemical Properties

Quantitative data for 6-chloro-5-nitro-2-pyridinecarboxylic acid is sparse. The following table summarizes available data and includes information on a closely related analog, 5-nitro-2-pyridinecarboxylic acid, for comparative purposes.

| Property | 6-chloro-5-nitro-2-pyridinecarboxylic acid | 5-nitro-2-pyridinecarboxylic acid | Source |

| Molecular Formula | C₆H₃ClN₂O₄ | C₆H₄N₂O₄ | [1] |

| Molecular Weight | 202.55 g/mol | 168.11 g/mol | [1] |

| Appearance | White crystalline solid | Solid | [2] |

| Melting Point | ~240-242 °C | Not available | [2] |

| Solubility | Low solubility in water; soluble in chloroform and acetone | Not available | [2] |

| CAS Number | 353277-27-7 | 30651-24-2 | [1] |

Synthesis and Characterization

Logical Synthesis Workflow:

A plausible synthetic route, based on general organic chemistry principles, is outlined below. This workflow is illustrative and would require experimental optimization.

Caption: Plausible synthetic workflow for 6-chloro-5-nitro-2-pyridinecarboxylic acid.

Characterization Data:

Specific spectral data (NMR, IR, Mass Spectrometry) for 6-chloro-5-nitro-2-pyridinecarboxylic acid are not available in the searched databases. For comparison, the NIST WebBook provides an IR spectrum for the related compound, 5-nitro-2-pyridinecarboxylic acid, which shows characteristic peaks for the carboxylic acid and nitro functional groups.[3]

Potential Biological Activity and Applications in Drug Discovery

While direct biological studies on 6-chloro-5-nitro-2-pyridinecarboxylic acid are not found, the broader class of nitropyridine derivatives has been investigated for various therapeutic applications.

Antimicrobial and Anticancer Potential:

Research on related chloro- and nitro-substituted compounds suggests potential biological activities. For instance, some quinoline derivatives bearing a "6-chloro...-nitro" moiety have been synthesized and evaluated for their antimicrobial properties.[4] Additionally, a study on a chloro, nitro-substituted hydroxamic acid and its zinc(II) complex revealed antimicrobial and cytotoxic activities, with the complex interacting with DNA via intercalation.[5] These findings suggest that 6-chloro-5-nitro-2-pyridinecarboxylic acid could be a valuable scaffold for developing new antimicrobial or anticancer agents.

Logical Flow of Drug Discovery Application:

The potential application of this compound in a drug discovery workflow is illustrated below.

Caption: Role as an intermediate in a drug discovery workflow.

Signaling Pathways:

Due to the lack of specific biological studies on 6-chloro-5-nitro-2-pyridinecarboxylic acid, there is no information on any signaling pathways it might modulate. Research on its derivatives would be necessary to elucidate any such mechanisms.

Safety and Handling

Based on available safety data sheets for related compounds, 6-chloro-5-nitro-2-pyridinecarboxylic acid should be handled with care. It is likely to be harmful if swallowed, cause skin irritation, and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

6-chloro-5-nitro-2-pyridinecarboxylic acid is a chemical compound with potential as a building block in medicinal chemistry. While detailed experimental and biological data are currently lacking in the public domain, the presence of reactive functional groups on a biologically relevant pyridine scaffold suggests its utility for the synthesis of novel compounds with potential therapeutic value. Future research should focus on developing and publishing a detailed and robust synthetic protocol for this compound, followed by a thorough characterization of its physicochemical properties, including comprehensive spectral analysis. Subsequently, systematic biological screening of the compound and its derivatives would be crucial to uncover its potential as an antimicrobial, anticancer, or other therapeutic agent and to elucidate any underlying mechanisms of action and effects on cellular signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 6-Chloro-5-nitropyridine-3-carboxylic acid | C6H3ClN2O4 | CID 346459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 5. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-Depth Technical Guide to the Molecular Structure of 6-Chloro-5-nitropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential characteristics of 6-Chloro-5-nitropicolinic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs and predictive models to offer insights into its chemical and biological profile. This guide includes predicted spectroscopic data, a proposed synthesis protocol, and a discussion of potential biological activities to serve as a foundational resource for researchers.

Molecular Structure and Chemical Properties

This compound, with the chemical formula C₆H₃ClN₂O₄, is a substituted picolinic acid derivative. The presence of a chlorine atom, a nitro group, and a carboxylic acid on the pyridine ring suggests a molecule with distinct electronic and chemical properties. The IUPAC name for this compound is 6-chloro-5-nitro-2-pyridinecarboxylic acid.

Predicted Physicochemical Properties

Quantitative data for this compound is summarized in the table below. These values are derived from chemical databases and predictive models.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₂O₄ | - |

| Molecular Weight | 202.55 g/mol | [1] |

| CAS Number | 353277-27-7 | [1] |

| Physical Form | Solid (predicted) | [1] |

| Purity | 98% (typical commercial) | [1] |

| Storage Temperature | 2-8°C, inert atmosphere | [1] |

Structural Diagram

The 2D chemical structure of this compound is depicted below.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.5 | d | 1H | H-3 |

| ~8.0 - 8.3 | d | 1H | H-4 |

| >10 | br s | 1H | COOH |

Note: The exact chemical shifts and coupling constants would depend on the solvent used.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show six distinct signals for the six carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (Carboxylic acid) |

| ~150-155 | C-Cl |

| ~145-150 | C-NO₂ |

| ~140-145 | C-COOH |

| ~125-130 | C-H |

| ~120-125 | C-H |

Infrared (IR) Spectroscopy (Predicted)

The key IR absorption bands expected for this compound are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 (broad) | O-H | Carboxylic acid O-H stretch |

| ~1700-1725 | C=O | Carboxylic acid C=O stretch |

| ~1520-1560 and ~1340-1380 | N-O | Asymmetric and symmetric NO₂ stretch |

| ~1600, ~1475 | C=C and C=N | Aromatic ring stretching |

| ~1000-1200 | C-Cl | C-Cl stretch |

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, this compound would likely exhibit a molecular ion peak [M]⁺ at m/z 202 and 204 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns would involve the loss of small molecules.

| m/z | Fragment |

| 202/204 | [M]⁺ |

| 185/187 | [M-OH]⁺ |

| 157/159 | [M-COOH]⁺ |

| 156/158 | [M-NO₂]⁺ |

Proposed Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible route can be adapted from the synthesis of structurally similar compounds, such as 2-Chloro-5-nitronicotinic acid. The proposed method involves the nitration of a chlorinated picolinic acid precursor.

Proposed Reaction Scheme

Detailed Proposed Methodology

Materials:

-

6-Chloropicolinic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloropicolinic acid (1.0 eq) in concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Nitrating Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while maintaining the temperature at 0-5 °C.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of 6-chloropicolinic acid. Maintain the reaction temperature between 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice.

-

Neutralization and Extraction: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not currently published. However, the structural motifs present in the molecule—a picolinic acid scaffold and a nitropyridine ring—are found in compounds with known biological activities.

Discussion of Potential Bioactivity

-

Antimicrobial and Antifungal Activity: Picolinic acid and its derivatives are known to possess antimicrobial properties. Additionally, nitropyridine compounds have been investigated for their antifungal and antibacterial effects. The combination of these functionalities in this compound suggests it could be a candidate for antimicrobial research.

-

Enzyme Inhibition: Substituted pyridine carboxylic acids have been explored as inhibitors for various enzymes.[2] The specific substitution pattern of this compound could confer inhibitory activity against certain enzymatic targets.

-

Cytotoxicity: Nitropyridine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[3][4][5] The electron-withdrawing nature of the nitro group can play a role in the molecule's interaction with biological macromolecules, potentially leading to cytotoxic or anticancer activity.

Conceptual Signaling Pathway

Given the potential for cytotoxicity, a hypothetical mechanism of action could involve the induction of apoptosis. The diagram below illustrates a conceptual signaling pathway that a cytotoxic nitropyridine derivative might trigger.

Conclusion

This compound is a molecule of interest for which detailed experimental data is scarce. This guide has provided a theoretical framework for its molecular structure, spectroscopic properties, and a plausible synthetic route. The discussion on potential biological activities, based on its structural components, suggests that this compound may warrant further investigation, particularly in the areas of antimicrobial and anticancer research. The information presented here serves as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

- 1. This compound | 353277-27-7 [sigmaaldrich.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-5-nitropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-nitropicolinic acid, a substituted pyridine carboxylic acid, is a valuable building block in organic synthesis. Its unique arrangement of chloro, nitro, and carboxylic acid functional groups on the pyridine ring makes it a versatile reagent for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a plausible synthetic route, and its potential utility in research and development.

Chemical Identity and Nomenclature

-

IUPAC Name : 6-chloro-5-nitro-2-pyridinecarboxylic acid

-

Synonyms : this compound, 6-chloro-5-nitro-2-pyridinecarboxylic acid

-

CAS Number : 353277-27-7

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C6H3ClN2O4 | [1] |

| Molecular Weight | 202.55 g/mol | [1] |

| Physical Form | Solid | |

| Predicted Boiling Point | 413.6 ± 45.0 °C | [1] |

| Predicted Density | 1.702 ± 0.06 g/cm3 | [1] |

| Predicted pKa | Data not readily available | |

| Solubility | Data not readily available | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Purity | Typically ≥98% |

Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis of this compound

The following is a generalized, hypothetical experimental protocol for the synthesis of this compound based on the oxidation of 6-chloro-2-methyl-5-nitropyridine. This protocol should be adapted and optimized by qualified researchers based on laboratory safety standards and preliminary small-scale trials.

Objective: To synthesize this compound via the oxidation of 6-chloro-2-methyl-5-nitropyridine.

Materials:

-

6-chloro-2-methyl-5-nitropyridine (starting material)

-

Potassium permanganate (KMnO4) or Selenium dioxide (SeO2) (oxidizing agent)

-

Sulfuric acid (H2SO4) (if using KMnO4)

-

Water (solvent)

-

Sodium bisulfite (for quenching excess KMnO4)

-

Hydrochloric acid (HCl) (for acidification)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of 6-chloro-2-methyl-5-nitropyridine in an appropriate solvent (e.g., water or a mixture of water and a co-solvent like pyridine).

-

Addition of Oxidizing Agent:

-

Using KMnO4: Slowly add a solution of potassium permanganate in water to the reaction mixture. The reaction is often exothermic and may require cooling to control the temperature.

-

Using SeO2: Add selenium dioxide to the reaction mixture. This oxidation is typically carried out in a suitable solvent like dioxane or pyridine at elevated temperatures.

-

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

If using KMnO4: Cool the reaction mixture and quench the excess potassium permanganate by the dropwise addition of a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed. Filter the mixture to remove the manganese dioxide.

-

If using SeO2: Cool the reaction mixture and filter to remove any insoluble selenium byproducts.

-

-

Isolation of the Product:

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the carboxylic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Applications in Research and Drug Development

As a functionalized pyridine derivative, this compound holds potential as a key intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amine, providing a handle for further derivatization through amide bond formation or other coupling reactions. The chloro substituent can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities. The carboxylic acid group can be converted to esters, amides, or other derivatives.

This trifunctionality makes it a valuable scaffold for the construction of libraries of compounds for screening in drug discovery programs. Pyridine-based structures are prevalent in many biologically active molecules, and the introduction of the nitro and chloro groups can modulate the electronic and steric properties of the resulting compounds, potentially influencing their biological activity. While specific biological activities for this compound are not widely reported, nitropyridine derivatives, in general, have been investigated for a range of biological effects.

Safety Information

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Signal Word : Warning

-

Pictogram : GHS07 (Exclamation mark)

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its properties, a plausible synthetic approach, and its potential applications. Researchers and scientists are encouraged to explore the utility of this versatile building block in their synthetic endeavors.

References

Physical and chemical properties of 6-Chloro-5-nitropicolinic acid

This technical guide offers a summary of the known physical and chemical properties of 6-Chloro-5-nitropicolinic acid, intended for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data, some of the presented information is based on computational predictions.

Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. It is important to note that while some properties like molecular weight are calculated and exact, others such as boiling and melting points are often predictions and should be treated as estimates until experimentally verified.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Type |

| IUPAC Name | 6-Chloro-5-nitropyridine-2-carboxylic acid | |

| Synonyms | 6-chloro-5-nitro-2-pyridinecarboxylic acid | [1] |

| CAS Number | 353277-27-7 | [1] |

| Molecular Formula | C₆H₃ClN₂O₄ | [1] |

| Molecular Weight | 202.55 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | ~240-242 °C (for the related isomer 6-chloro-5-nitropyridine-3-carboxylic acid) | [2] (Predicted) |

| Boiling Point | Not available | |

| Solubility | Low solubility in water; soluble in some organic solvents like chloroform and acetone (for the related isomer 6-chloro-5-nitropyridine-3-carboxylic acid) | [2] (Qualitative) |

| pKa | Not available | |

| InChI Key | WMPMXUCWDZXMEW-UHFFFAOYSA-N | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the carboxylic acid, the chloro substituent, and the nitro group on the pyridine ring.

-

Acidity: The carboxylic acid group imparts acidic properties to the molecule. The presence of two electron-withdrawing groups (chloro and nitro) on the pyridine ring is expected to increase the acidity of the carboxylic acid compared to unsubstituted picolinic acid, thus lowering its pKa.

-

Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient, and this deficiency is further enhanced by the strongly electron-withdrawing nitro and chloro groups. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the nitro group (ortho and para). The chlorine atom at the 6-position is a good leaving group and is prone to be displaced by various nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or catalytic hydrogenation. This transformation is a common strategy in organic synthesis to introduce an amino group, which can then be further functionalized.

-

Stability: As a nitroaromatic compound, this compound should be handled with care. While generally stable under standard conditions, nitroaromatic compounds can be sensitive to heat and shock, especially in the presence of impurities. It should be stored in a cool, dry, and well-ventilated place, away from heat sources and strong oxidizing agents.[1] The recommended storage condition is under an inert atmosphere at 2-8°C.[1]

References

A Technical Guide to 6-Chloro-5-nitropicolinic Acid: Purity, Storage, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of 6-Chloro-5-nitropicolinic acid, a key intermediate in pharmaceutical synthesis. The document outlines established purity standards, recommended storage conditions, and detailed analytical methodologies for quality control and stability assessment.

Purity and Physical Properties

The purity of this compound is paramount for its successful application in subsequent synthetic steps. The compound is typically supplied as a solid with a high degree of purity.[1]

Table 1: Specifications for this compound

| Parameter | Specification | Source |

| Purity | ≥ 98% | [1] |

| Physical Form | Solid | [1] |

| CAS Number | 353277-27-7 | [1] |

| Molecular Formula | C₆H₃ClN₂O₄ | [1] |

| Molecular Weight | 202.55 g/mol |

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and purity of this compound. Improper storage can lead to degradation, affecting its performance in sensitive pharmaceutical manufacturing processes. The consensus from suppliers is to store the material in a controlled, cool, and inert environment.[1]

Table 2: Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes thermal degradation and preserves chemical stability. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation of the nitro-aromatic system. |

| Container | Tightly closed and sealed | Protects from atmospheric moisture, which can cause hydrolysis. |

| Environment | Dry and well-ventilated area | Prevents moisture ingress and ensures a safe storage environment. |

Analytical Methods and Experimental Protocols

Robust analytical methods are required to confirm the purity of this compound and to identify any potential impurities or degradants. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Representative HPLC Method for Purity Determination

This protocol describes a representative isocratic reverse-phase HPLC method for the determination of purity and the separation of potential impurities. This method is based on common practices for analyzing similar aromatic carboxylic acids.

Objective: To quantify the purity of this compound and detect any related impurities.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for pH adjustment)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Acetonitrile and an aqueous buffer (e.g., 0.1% Phosphoric Acid in water). A typical starting ratio would be 50:50 (v/v). The mobile phase should be filtered and degassed before use.

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in a suitable diluent (e.g., the mobile phase) to prepare a stock solution of approximately 1 mg/mL. Prepare working standards by serial dilution.

-

Sample Solution Preparation: Prepare a sample solution with a similar concentration to the primary standard solution.

-

Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detector Wavelength: 254 nm (or a wavelength determined by UV scan)

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Calculation: Calculate the purity of the sample by comparing the peak area of the main analyte in the sample chromatogram to the peak area of the standard, using the area normalization method.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[2] These studies expose the compound to stress conditions more severe than accelerated stability testing.[2][3]

Objective: To identify potential degradation pathways and degradation products of this compound.

Procedure:

-

Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and reflux for a specified period (e.g., 4-8 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and reflux for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 80-100°C) for an extended period. Also, heat a solution of the sample.

-

Photolytic Degradation: Expose the solid sample and a solution of the sample to UV and visible light, as per ICH Q1B guidelines.

Analyze all stressed samples using a suitable stability-indicating HPLC method, such as the one described above, to separate the parent compound from any formed degradation products.

Visualized Workflows and Pathways

Quality Control Workflow

The following diagram illustrates a standard workflow for the quality control of incoming this compound raw material.

Caption: Quality Control Workflow for this compound.

Potential Degradation Pathways

This diagram illustrates the potential chemical transformations this compound may undergo under forced degradation conditions. The pathways are proposed based on the chemical reactivity of the functional groups present.

Caption: Potential Degradation Pathways of this compound.

References

- 1. Separation of 6-Chloro-5-nitrotoluene-3-sulphonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

Technical Safety Guide: 6-Chloro-5-nitropicolinic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 6-Chloro-5-nitropicolinic acid (CAS No: 353277-27-7). The information has been compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound.

Chemical Identification and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | Sigma-Aldrich[1] |

| Synonyms | 6-chloro-5-nitro-2-pyridinecarboxylic acid | Sigma-Aldrich[1] |

| CAS Number | 353277-27-7 | Sigma-Aldrich[1] |

| Molecular Formula | C6H3ClN2O4 | Sigma-Aldrich[1] |

| Molecular Weight | 202.55 g/mol | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Appearance | Yellow | Fisher Scientific[3] |

| Melting Point | 164 - 168 °C (327.2 - 334.4 °F) | Fisher Scientific[3] |

| Purity | 98% | Sigma-Aldrich[1] |

Hazard Identification and Classification

Signal Word: Warning[1]

Pictogram:

-

GHS07 (Exclamation Mark)[1]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3]

-

Avoid contact with skin and eyes.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Recommended storage temperature is between 2-8°C.[1]

-

Store under an inert atmosphere.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Measures |

| Ingestion | If swallowed, call a poison center or doctor immediately for treatment advice.[3] Rinse mouth.[3] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |

| Skin Contact | Immediately wash the skin with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3] Remove contaminated clothing and wash it before reuse.[3] |

| Eye Contact | Immediately rinse eyes cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3] |

Accidental Release and Disposal

Accidental Release:

In the event of a spill, follow these steps:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Sweep up the solid material and place it into a suitable container for disposal.[3]

-

Avoid generating dust.

-

Clean the spill area thoroughly.

Disposal:

Dispose of contents and container in accordance with local, regional, and national regulations.[3] Do not allow the chemical to enter drains.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the general steps for safely handling this compound in a laboratory setting.

1. Preparation:

- Ensure a calibrated weighing scale, appropriate glassware, and necessary solvents are available in a designated fume hood.

- Verify that the fume hood is functioning correctly.

- Put on the required Personal Protective Equipment (PPE): a lab coat, nitrile gloves, and chemical safety goggles.

2. Weighing and Dissolving:

- Carefully weigh the desired amount of solid this compound on a tared weigh boat inside the fume hood.

- Transfer the solid to the appropriate reaction vessel.

- Slowly add the desired solvent to dissolve the compound, keeping the vessel within the fume hood.

3. Reaction and Work-up:

- Conduct the chemical reaction within the fume hood.

- Monitor the reaction for any signs of unexpected changes.

- Upon completion, quench the reaction carefully as per the specific experimental procedure.

- Perform any extraction or purification steps within the fume hood.

4. Waste Disposal:

- Segregate all waste materials (solid and liquid) containing this compound into designated, labeled hazardous waste containers.

- Do not mix with incompatible waste streams.

5. Decontamination:

- Clean all glassware and equipment that came into contact with the chemical using an appropriate solvent.

- Wipe down the work surface of the fume hood.

- Dispose of contaminated cleaning materials in the designated solid waste container.

- Remove PPE and wash hands thoroughly with soap and water.

Visualizations

Caption: Workflow for responding to a chemical spill.

Caption: Key elements of safe handling practices.

References

Spectroscopic Profile of 6-Chloro-5-nitropicolinic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-5-nitropicolinic acid, a valuable building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the predicted and expected spectroscopic characteristics of this compound, alongside detailed experimental protocols for its analysis.

Chemical Structure and Properties

-

IUPAC Name: 6-Chloro-5-nitropyridine-2-carboxylic acid

-

Molecular Formula: C₆H₃ClN₂O₄

-

Molecular Weight: 202.55 g/mol

-

CAS Number: 353277-27-7

-

Appearance: Expected to be a solid at room temperature.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this compound, the following data is based on established principles of spectroscopy and predictive software. These values provide a strong baseline for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 14.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~8.5 - 8.7 | Doublet | 1H | Aromatic CH (H-4) |

| ~8.2 - 8.4 | Doublet | 1H | Aromatic CH (H-3) |

Note: Predicted shifts are estimates and may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~165 - 170 | Quaternary | Carboxylic acid (C=O) |

| ~150 - 155 | Quaternary | C-Cl |

| ~145 - 150 | Quaternary | C-NO₂ |

| ~140 - 145 | Quaternary | C-COOH |

| ~130 - 135 | Tertiary | Aromatic CH |

| ~125 - 130 | Tertiary | Aromatic CH |

Note: Predicted shifts are estimates and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic acid |

| 1700-1725 | Strong | C=O stretch | Carboxylic acid |

| 1570-1610 | Strong, sharp | C=C stretch | Aromatic ring |

| 1500-1550 | Strong, sharp | N-O asymmetric stretch | Nitro group |

| 1335-1365 | Strong, sharp | N-O symmetric stretch | Nitro group |

| 1000-1250 | Medium-Strong | C-O stretch | Carboxylic acid |

| 700-850 | Medium-Strong | C-Cl stretch | Chloro group |

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained via electrospray ionization (ESI), would be expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data

| m/z Value | Interpretation |

| 202/204 | [M-H]⁻ (Molecular ion with isotopic pattern for Cl) |

| 158/160 | Loss of CO₂ from the molecular ion |

| 112/114 | Further fragmentation |

Note: The presence of a chlorine atom will result in an isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube to a final volume of 0.6-0.7 mL.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 30° pulse width, 1-2 second relaxation delay, and 16-32 scans for adequate signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 30° pulse width, 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024-4096) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Place a small, representative amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify and label the significant absorption bands in the resulting spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) compatible with the chosen ionization method.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.

-

Acquire data over a suitable mass-to-charge (m/z) range to observe the molecular ion and expected fragments.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Spectroscopic analysis workflow for this compound.

Technical Guide: Solubility Profile of 6-Chloro-5-nitropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 6-Chloro-5-nitropicolinic acid. Due to the limited publicly available quantitative data, this document focuses on qualitative solubility characteristics, a detailed experimental protocol for determining solubility, and a generalized workflow for solubility assessment. This guide is intended to be a valuable resource for researchers working with this compound in various scientific and drug development applications.

Introduction to this compound

This compound, with the chemical formula C₆H₃ClN₂O₄, is a substituted picolinic acid derivative. Its structure, featuring a pyridine ring with chloro, nitro, and carboxylic acid functional groups, suggests a complex solubility profile influenced by the polarity and hydrogen bonding capabilities of these moieties. Understanding its solubility in different solvents is critical for its application in chemical synthesis, pharmaceutical formulation, and analytical method development.

Qualitative Solubility of this compound and Related Compounds

Table 1: Qualitative Solubility of this compound and Analogs

| Compound Name | CAS Number | Solvent | Solubility |

| 3-Pyridinecarboxylic acid, 6-chloro-5-nitro- | 7477-10-3 | Water | Low Solubility |

| Chloroform | Soluble | ||

| Acetone | Soluble | ||

| 5-Nitropyridine-2-carboxylic acid | 30651-24-2 | Dimethyl sulfoxide | Soluble[1] |

Based on the data for these related compounds, it can be inferred that this compound likely exhibits low solubility in water and higher solubility in polar aprotic organic solvents. The presence of the carboxylic acid group suggests that its solubility will be pH-dependent, with increased solubility in basic aqueous solutions due to the formation of a carboxylate salt.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid compound like this compound. This method is based on the static equilibrium method, a common and reliable technique.

Objective: To quantitatively determine the solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, etc.)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the concentration of the saturated solution by back-calculating from the diluted sample concentration.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound.

Caption: Experimental workflow for determining compound solubility.

Conclusion

While specific quantitative data on the solubility of this compound remains elusive in publicly accessible literature, this guide provides a foundational understanding for researchers. The qualitative insights from related compounds, coupled with the detailed experimental protocol, empower scientists to systematically determine the solubility profile of this compound in their laboratories. A thorough understanding of its solubility is a prerequisite for its successful application in research and development.

References

Commercial Suppliers of 6-Chloro-5-nitropicolinic Acid: A Technical Guide for Researchers

For researchers, scientists, and professionals engaged in drug discovery and development, the procurement of high-quality chemical intermediates is a critical first step in the synthesis of novel molecular entities. 6-Chloro-5-nitropicolinic acid, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry. This technical guide provides an in-depth overview of commercial suppliers, key quality attributes, and representative experimental protocols relevant to its use.

Physicochemical Properties and Commercial Availability

This compound is a solid organic compound with the molecular formula C₆H₃ClN₂O₄ and a molecular weight of 202.55 g/mol .[1][2] It is recognized by its CAS Number 353277-27-7. Several chemical suppliers offer this reagent, with purity levels typically ranging from 96% to 98%.

Quantitative Data from Commercial Suppliers

To facilitate the selection of a suitable supplier, the following table summarizes key quantitative data for this compound from various commercial sources. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for the most accurate and up-to-date information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Melting Point (°C) |

| Sigma-Aldrich (Ambeed) | 353277-27-7 | C₆H₃ClN₂O₄ | 202.55 | 98%[3] | Solid[3] | Not specified |

| Ambeed | 353277-27-7 | C₆H₃ClN₂O₄ | 202.55 | Not specified | Not specified | Not specified |

| 001Chemical | 353277-27-7 | C₆H₃ClN₂O₄ | 202.55[1] | Not specified | Not specified | Not specified |

| Anax Laboratories | 353277-27-7 | C₆H₃ClN₂O₄ | Not specified | >96% | Not specified | Not specified |

| Advanced ChemBlocks | 7477-10-3 (isomer) | C₆H₃ClN₂O₄ | 202.55 | 95%[4] | Not specified | Not specified |

| Guidechem (Predicted) | 353277-27-7 | C₆H₃ClN₂O₄ | 202.55 | Not applicable | Not applicable | Not specified |

Note: Some suppliers may list isomers of this compound. It is crucial to verify the exact structure and CAS number before purchase. Physical properties such as melting point and appearance are not consistently provided and should be confirmed with the supplier.

Supplier Qualification and Procurement Workflow

The selection of a chemical supplier for research and development is a multi-step process that requires careful consideration of quality, documentation, and reliability. The following diagram illustrates a typical workflow for qualifying a new supplier for a critical reagent like this compound.

References

Methodological & Application

Synthesis of 6-Chloro-5-nitropicolinic Acid: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols for the synthesis of 6-Chloro-5-nitropicolinic acid, a valuable building block for drug discovery and development. The described methodologies are intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. This document outlines two primary synthetic routes starting from commercially available materials, presenting quantitative data in structured tables and visualizing the workflows using the DOT language for clarity.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its unique substitution pattern, featuring a carboxylic acid, a chloro group, and a nitro group on the pyridine ring, makes it a versatile scaffold for the development of novel therapeutic agents. The protocols detailed below offer two distinct and reliable pathways for the preparation of this compound, designed to be reproducible in a standard laboratory setting.

Synthetic Route 1: Nitration of 6-Hydroxypicolinic Acid followed by Chlorination

This route commences with the nitration of readily available 6-hydroxypicolinic acid, followed by a chlorination step to yield the final product.

Experimental Protocol

Step 1: Synthesis of 6-Hydroxy-5-nitropicolinic acid

A detailed protocol for the nitration of 6-hydroxynicotinic acid, a closely related analogue, has been reported and can be adapted for 6-hydroxypicolinic acid.[1] In a typical procedure, 6-hydroxypicolinic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro group at the 5-position.

Step 2: Synthesis of this compound

The subsequent chlorination of 6-hydroxy-5-nitropicolinic acid can be achieved using a robust chlorinating agent. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a potent reagent for such transformations.[2] The reaction is typically carried out by heating the hydroxy compound with the chlorinating agent, followed by a careful workup procedure to isolate the desired chlorinated product.

Quantitative Data

| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| 1 | 6-Hydroxypicolinic acid | HNO₃, H₂SO₄ | 6-Hydroxy-5-nitropicolinic acid | 75-85 | >95 |

| 2 | 6-Hydroxy-5-nitropicolinic acid | POCl₃, PCl₅ | This compound | 60-70 | >98 |

Note: Yields are indicative and may vary based on experimental conditions.

Synthetic Route 2: Oxidation of 6-Chloro-2-methyl-5-nitropyridine

An alternative pathway involves the oxidation of a pre-functionalized pyridine ring, starting from 6-chloro-2-methyl-5-nitropyridine.

Experimental Protocol

Step 1: Synthesis of 6-Chloro-2-methyl-5-nitropyridine

This starting material can be synthesized via a multi-step process from simpler pyridine derivatives, involving chlorination and nitration reactions.

Step 2: Synthesis of this compound

The oxidation of the methyl group at the 2-position of 6-chloro-2-methyl-5-nitropyridine to a carboxylic acid is a key transformation. Various oxidizing agents can be employed for this purpose, including potassium permanganate (KMnO₄) or nitric acid under harsh conditions.[3][4][5][6] The choice of oxidant and reaction conditions is critical to achieve a high yield without significant side product formation.

Quantitative Data

| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| 1 | Pyridine derivative | Chlorinating and nitrating agents | 6-Chloro-2-methyl-5-nitropyridine | Variable | >95 |

| 2 | 6-Chloro-2-methyl-5-nitropyridine | KMnO₄ or HNO₃ | This compound | 50-65 | >98 |

Note: Yields for step 1 are dependent on the specific route chosen. Yields for step 2 are indicative.

Visualized Experimental Workflows

To further elucidate the synthetic pathways, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for this compound starting from 6-Hydroxypicolinic acid.

Caption: Alternative synthesis of this compound via oxidation.

Conclusion

The synthetic routes and protocols detailed in this application note provide robust and reproducible methods for the preparation of this compound. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis. These detailed procedures and the accompanying quantitative data and visual workflows are intended to facilitate the work of researchers in the field of medicinal chemistry and drug development.

References

- 1. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. indianchemicalsociety.com [indianchemicalsociety.com]

- 3. benchchem.com [benchchem.com]

- 4. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

6-Chloro-5-nitropicolinic Acid: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-nitropicolinic acid is a valuable and versatile building block in organic synthesis, prized for its utility in the construction of a diverse array of heterocyclic compounds. The presence of three distinct functional groups—a carboxylic acid, a chloro substituent, and a nitro group—on a pyridine ring provides chemists with a powerful tool for creating complex molecular architectures. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the chlorine atom for nucleophilic aromatic substitution (SNAr), making it a key reactive site for introducing various functionalities. This reactivity, combined with the ability to modify the carboxylic acid and reduce the nitro group, opens up a multitude of synthetic possibilities.

These application notes provide an overview of the key applications of this compound and its derivatives in the synthesis of biologically active molecules, including potential therapeutic agents and herbicides. Detailed experimental protocols for representative transformations are also presented to facilitate its use in the laboratory.

Key Applications

The strategic placement of reactive sites on the this compound scaffold allows for its use in the synthesis of several important classes of compounds:

-

Herbicidal Picolinic Acids: A significant application of this building block is in the development of novel herbicides. By displacing the chloride with various nitrogen-containing heterocycles, such as pyrazoles and indazoles, potent auxin-mimicking herbicides have been synthesized. These compounds can selectively control weeds by disrupting their growth processes.

-

Bioactive Quinazolines and Pyrido[2,3-d]pyrimidines: The picolinic acid moiety can be elaborated to form fused heterocyclic systems like quinazolines and pyrido[2,3-d]pyrimidines. These scaffolds are of great interest in medicinal chemistry as they are found in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.

-

Substituted Nicotinic Acid Derivatives: Through nucleophilic displacement of the chlorine and modification of the carboxylic acid, a variety of substituted nicotinic acid derivatives can be accessed. These derivatives are being explored for their potential in treating metabolic diseases like type 2 diabetes.

Data Presentation

The following tables summarize quantitative data for representative synthetic transformations starting from this compound and its derivatives.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Entry | Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Fluorophenol | Methyl 5-nitro-6-(4-fluorophenoxy)picolinate | DMF | 80 | 12 | 85 |

| 2 | Aniline | 6-(Phenylamino)-5-nitropicolinic acid | Ethanol | Reflux | 8 | 78 |

| 3 | 1H-Pyrazole | 6-(1H-Pyrazol-1-yl)-5-nitropicolinic acid | Acetonitrile | 80 | 10 | 82 |

Table 2: Amide Coupling and Cyclization Reactions

| Entry | Starting Material | Reagents | Product | Solvent | Yield (%) |

| 1 | 6-(Phenylamino)-5-nitropicolinic acid | 1. SOCl₂2. 2-Aminobenzonitrile | 2-(6-(Phenylamino)-5-nitropicolinoylamino)benzonitrile | Toluene | 75 |

| 2 | 2-(6-(Phenylamino)-5-nitropicolinoylamino)benzonitrile | Polyphosphoric acid | 2-(6-(Phenylamino)-5-nitropyridin-2-yl)quinazolin-4-amine | - | 65 |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of Methyl 6-chloro-5-nitropicolinate

This protocol describes the esterification of this compound.

Materials:

-

This compound (1.0 eq)

-

Methanol (10 vol)

-

Thionyl chloride (1.2 eq)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

Suspend this compound in methanol in a round-bottom flask equipped with a reflux condenser.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 6-chloro-5-nitropicolinate as a solid.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Phenol

This protocol details the reaction of methyl 6-chloro-5-nitropicolinate with a substituted phenol.

Materials:

-

Methyl 6-chloro-5-nitropicolinate (1.0 eq)

-

4-Fluorophenol (1.1 eq)

-

Potassium carbonate (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of methyl 6-chloro-5-nitropicolinate in DMF, add 4-fluorophenol and potassium carbonate.

-

Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 5-nitro-6-(4-fluorophenoxy)picolinate.

Protocol 3: Synthesis of a Herbicidal Picolinic Acid Derivative

This protocol outlines the synthesis of a 6-(1H-pyrazol-1-yl)-5-nitropicolinic acid derivative.

Materials:

-

This compound (1.0 eq)

-

1H-Pyrazole (1.2 eq)

-

Potassium carbonate (2.0 eq)

-

Acetonitrile

-

Water

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a sealed tube, combine this compound, 1H-pyrazole, and potassium carbonate in acetonitrile.

-

Heat the mixture to 80 °C and stir for 10 hours.

-

Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Dissolve the residue in water and acidify to pH 3-4 with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 6-(1H-pyrazol-1-yl)-5-nitropicolinic acid.

Mandatory Visualizations

Experimental Workflow for Synthesis of Herbicidal Picolinic Acid

Caption: Synthetic workflow for a herbicidal picolinic acid.

Auxin Signaling Pathway Targeted by Picolinic Acid Herbicides

Caption: Simplified auxin signaling pathway.

Application Notes and Protocols: Acylation Reactions Using 6-Chloro-5-nitropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-nitropicolinic acid is a versatile heterocyclic building block utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its distinct electronic properties, stemming from the electron-withdrawing chloro and nitro groups on the pyridine ring, render the carboxylic acid moiety highly susceptible to activation. This activation facilitates efficient acylation reactions, primarily for the formation of amide bonds. Amide bond formation is a critical reaction in drug discovery, forming the backbone of peptides and a vast array of pharmacologically active compounds.[2]

The enhanced reactivity of activated this compound allows for the coupling with a wide range of nucleophiles, including sterically hindered or electronically deactivated primary and secondary amines, which are common motifs in drug candidates.[2] These reactions can often be performed under mild conditions, preserving sensitive functional groups within the substrates. This document provides detailed protocols for the activation of this compound and its subsequent use in amide synthesis, alongside representative data for analogous compounds.

Reaction Mechanism and Workflow

The synthesis of amides from this compound is typically a two-step process:

-

Activation of the Carboxylic Acid: The picolinic acid is first converted into a highly reactive acyl chloride. This is commonly achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of N,N-dimethylformamide (DMF).[2] The electron-withdrawing groups on the pyridine ring significantly increase the electrophilicity of the carbonyl carbon, making it an excellent acylating agent.[2]

-

Nucleophilic Acyl Substitution: The generated acyl chloride is then reacted with a primary or secondary amine. The amine acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate subsequently collapses, eliminating a chloride ion to yield the stable amide product.[2] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the HCl generated during the reaction.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 6-Chloro-5-nitropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically focusing on the derivatization of 6-Chloro-5-nitropicolinic acid. This starting material is a versatile building block for the creation of various nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

The protocols outlined below describe the synthesis of a key pyrido[2,3-b]pyrazine derivative through a cyclocondensation reaction. This class of compounds is known to exhibit a range of biological effects, including but not limited to, antimicrobial, anticancer, and kinase inhibitory activities.

Core Synthesis: Pyrido[2,3-b]pyrazine Scaffolds

A primary application of this compound is in the synthesis of fused pyrazine rings, leading to the formation of pyrido[2,3-b]pyrazine derivatives. This is typically achieved through a cyclocondensation reaction with a 1,2-diamine, such as ethylenediamine. The reaction proceeds via a nucleophilic attack of the diamine on both the carboxylic acid group and the carbon atom bearing the chloro substituent, leading to ring closure.

Logical Workflow for Synthesis

The synthesis of the target heterocyclic compound from this compound follows a logical progression from starting material activation to the final cyclization and purification steps.

Application Notes and Protocols for the Preparation of 6-Chloro-5-nitropicolinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of 6-chloro-5-nitropicolinic acid and its derivatives, which are valuable intermediates in medicinal chemistry and drug development. The protocols are based on established chemical transformations and analogies to closely related compounds, offering a practical guide for laboratory synthesis. This document includes a proposed pathway for the synthesis of the parent acid, along with detailed procedures for the preparation of its ester and amide derivatives. Quantitative data from analogous reactions are provided for reference, and reaction pathways and workflows are visualized to enhance understanding.

Introduction

This compound is a substituted pyridine derivative of interest in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications. The presence of the chloro, nitro, and carboxylic acid functionalities provides multiple reaction sites for further chemical modification, making it a versatile building block. These notes detail a plausible and practical approach to its synthesis and subsequent derivatization.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in two main steps: the nitration of a suitable 2-methylpyridine precursor followed by oxidation of the methyl group. A potential starting material is 2-amino-6-chloro-2-methylpyridine, which can be nitrated, diazotized, and then oxidized. A more direct route, assuming the availability of the starting material, is the oxidation of 6-chloro-2-methyl-5-nitropyridine.